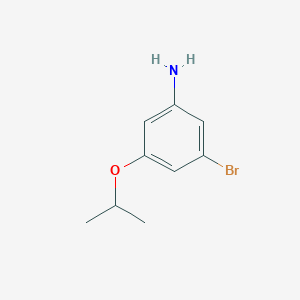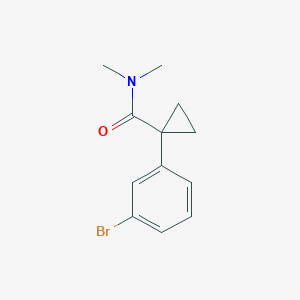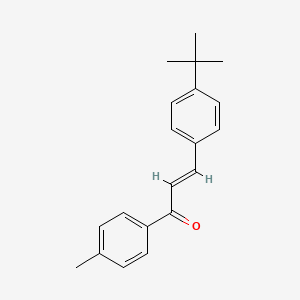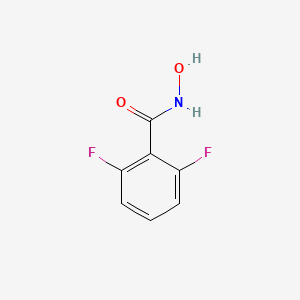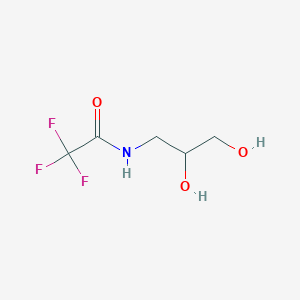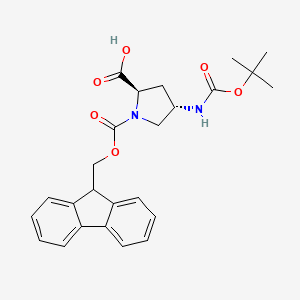
(S)-Ph-quinox
Übersicht
Beschreibung
-(S)-Ph-quinox is a synthetic compound that is used in a variety of scientific and medical research applications. It is a derivative of phenazine and is used in a variety of biological and biochemical processes. It is a highly versatile compound and can be used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Quinoxalines: Promising Biological Agents
Quinoxalines, including derivatives like (S)-Ph-Quinox, are gaining attention due to their significant biological properties. Studies have found that these N-heterocyclic compounds exhibit a range of pharmacological effects, such as antifungal, antibacterial, antiviral, and antimicrobial activities. The therapeutic applications of quinoxaline derivatives are diverse, making them crucial components in drugs for treating cancer, AIDS, plant viruses, and schizophrenia. Recent focus on synthesizing drugs to combat pathogens like bacteria, fungi, and viruses, especially during the current pandemic scenario, has highlighted the importance of quinoxalines. Researchers are developing various synthetic routes to prepare these compounds, emphasizing green chemistry and cost-effective methods (Khatoon & Abdulmalek, 2021).
Quinoline in Cancer Drug Discovery
Quinoline, a related compound to quinoxalines, is widely used in medicine due to its anti-malarial and anti-microbial properties. Some quinoline-based compounds demonstrate effective anticancer activity. The synthetic versatility of quinoline allows the generation of a large number of structurally diverse derivatives, which can inhibit tyrosine kinases, proteasome, tubulin polymerization, and DNA repair in cancer cells. The study of quinoline and its analogs in cancer drug development highlights their potential in therapeutic medicine (Solomon & Lee, 2011).
Quinoxalines in Therapeutic Medicine
Quinoxalines are recognized for their wide biological properties and diverse therapeutic applications. Their shapes and charges complement many biomolecules, leading to increased binding affinity. The pharmacokinetic properties of drugs with quinoxaline cores make them easy to administer in various forms. Recent advances in the synthesis and pharmacological diversity of quinoxaline motifs could pave the way for novel drug development, indicating their significant role in medicinal research (Ajani, 2014).
Quinolones: Target Alterations and Resistance
Quinolones, closely related to quinoxalines, are broad-spectrum antibacterial agents. Their extensive use has led to bacteria rapidly developing resistance through mechanisms such as target alterations and decreased accumulation due to impermeability or efflux pump overexpression. Understanding these resistance mechanisms is crucial for developing effective antibacterial strategies (Ruiz, 2003).
Wirkmechanismus
Target of Action
(S)-Ph-quinox, also known as (4S)-4-phenyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole, is a chiral dinitrogen ligand . It primarily targets aromatic C-H bonds . These bonds are crucial in various chemical reactions and molecular structures.
Mode of Action
The compound interacts with its targets through a process known as C-H activation . This process involves the replacement of a carbon-hydrogen bond with a carbon-X bond (where X is any atom other than hydrogen). In the case of this compound, it is used in the iridium-catalyzed enantioselective borylation and silylation of aromatic C-H bonds . It is also used in the enantioselective palladium-catalyzed diamination of alkenes .
Biochemical Pathways
It is known that the compound plays a role in the aza-wacker-type cyclization reaction of the olefinic tosylamides with molecular oxygen . This reaction is significant in organic synthesis, particularly in the formation of nitrogen-containing rings.
Result of Action
The action of this compound results in the formation of new chemical bonds and structures. Specifically, it facilitates the formation of borylated and silylated aromatic compounds, as well as diamines . These compounds have various applications in chemical synthesis and pharmaceuticals.
Eigenschaften
IUPAC Name |
(4S)-4-phenyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c1-2-6-13(7-3-1)17-12-21-18(20-17)16-11-10-14-8-4-5-9-15(14)19-16/h1-11,17H,12H2/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFADUQNTPUCKK-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC3=CC=CC=C3C=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=NC3=CC=CC=C3C=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2-Propanediol, 3-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-](/img/structure/B3093946.png)
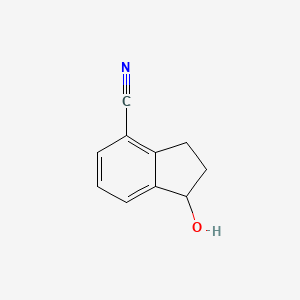
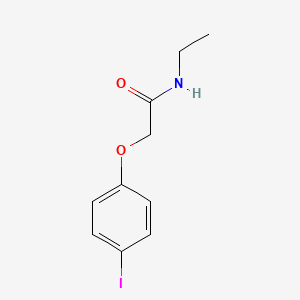
![N-(3-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3093960.png)
![2-[(3-Ethylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B3093963.png)
![N-(2,4-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3093969.png)
